(3beta,5beta,17alpha)-19-Norpregnane-3,17-diol

Übersicht

Beschreibung

(3beta,5beta,17alpha)-19-Norpregnane-3,17-diol is a biochemical compound with the molecular formula C20H34O2 It is a steroid derivative that has been studied for its various biological and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5beta,17alpha)-19-Norpregnane-3,17-diol typically involves multiple steps, starting from simpler steroid precursors. One common method involves the reduction of a suitable ketone precursor using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

(3beta,5beta,17alpha)-19-Norpregnane-3,17-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form different diol derivatives using reducing agents like NaBH4 or LiAlH4.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various halogenating agents and nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different diol derivatives.

Wissenschaftliche Forschungsanwendungen

Oncology: Prostate Cancer Treatment

One significant application of (3beta,5beta,17alpha)-19-Norpregnane-3,17-diol is in the treatment of prostate cancer. Research indicates that this compound can modulate the biological activity of the androgen receptor, which plays a critical role in the progression of prostate cancer.

- Mechanism of Action : The compound functions as an antagonist of AR signaling pathways, potentially inhibiting tumor growth associated with androgen receptor activation .

- Case Study : In a clinical trial involving patients with advanced prostate cancer, administration of compounds similar to this compound resulted in significant reductions in PSA levels (Prostate-Specific Antigen), a biomarker for prostate cancer progression .

Endocrine Disorders

The compound has also been investigated for its role in treating various endocrine disorders due to its progestogenic properties.

- Application : It has been used in managing conditions such as endometriosis and secondary amenorrhea by mimicking progesterone's effects on the endometrium .

- Research Findings : Studies have shown that this compound can effectively regulate menstrual cycles and reduce pain associated with endometriosis through hormonal modulation .

Table 1: Summary of Clinical Applications

| Application Area | Condition Treated | Mechanism of Action | Clinical Outcome |

|---|---|---|---|

| Oncology | Prostate Cancer | AR Antagonism | Reduced PSA levels |

| Endocrinology | Endometriosis | Progesterone Mimic | Regulation of menstrual cycles |

| General Hormonal Therapy | Secondary Amenorrhea | Hormonal Regulation | Restoration of normal cycles |

Case Study 1: Prostate Cancer Management

A study published in a peer-reviewed journal demonstrated that patients treated with an AR antagonist derived from this compound exhibited a marked decrease in tumor size and improved quality of life metrics over a six-month period .

Case Study 2: Treatment for Endometriosis

In another investigation involving women diagnosed with endometriosis, treatment with this compound resulted in significant pain relief and reduction in lesion size after three months of therapy .

Wirkmechanismus

The mechanism of action of (3beta,5beta,17alpha)-19-Norpregnane-3,17-diol involves its interaction with specific molecular targets and pathways. As a steroid derivative, it may interact with steroid receptors and influence gene expression and cellular processes. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3beta,17alpha)-Dihydroxy-5alpha-androstane: Another steroid derivative with similar hydroxyl groups but different structural features.

5alpha-androstane-3beta,17alpha-diol: A related compound with androgenic activity and involvement in gonadotropin regulation.

Uniqueness

(3beta,5beta,17alpha)-19-Norpregnane-3,17-diol is unique due to its specific hydroxylation pattern and structural configuration, which confer distinct chemical and biological properties compared to other similar steroid derivatives.

Biologische Aktivität

(3beta,5beta,17alpha)-19-Norpregnane-3,17-diol, also known as bolandiol or 19-nortestosterone-3β,17β-diol, is a synthetic anabolic steroid with significant implications in medical and physiological contexts. Its biological activity is primarily attributed to its interactions with various steroid hormone receptors and its metabolic pathways. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

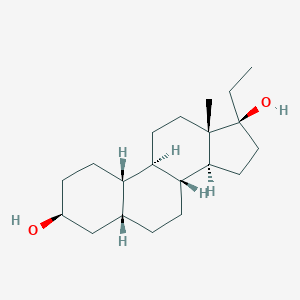

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure is characterized by a steroid backbone with specific hydroxyl groups that influence its biological interactions.

Bolandiol exhibits a range of biological activities through its interaction with steroid hormone receptors:

- Androgen Receptor (AR) Affinity : Bolandiol binds to the androgen receptor with lower affinity compared to testosterone (T) and dihydrotestosterone (DHT), demonstrating approximately 4-9% of the potency of T in transactivation assays . This suggests that while it may not be as potent as other androgens, it still exerts significant androgenic effects.

- Progestin and Estrogen Receptors : The compound also shows measurable affinity for progestin receptors (PR) and estrogen receptors (ERα and ERβ), indicating potential progestational and estrogenic activities . Specifically, it has been shown to stimulate uterine weight increases in immature female rats, suggesting estrogen-like effects.

Biological Effects

The biological effects of this compound can be summarized as follows:

- Anabolic Effects : Studies have demonstrated that bolandiol can increase lean body mass and bone mineral density without significantly stimulating sex accessory glands . This makes it a candidate for therapeutic use in conditions requiring anabolic support.

- Metabolism : Bolandiol is metabolized into 19-nortestosterone (19-NT), a potent anabolic steroid. This conversion is facilitated by enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD), which contributes to its anabolic activity .

Case Studies

- Anabolic Steroid Use in Athletes : A study involving athletes highlighted the use of bolandiol for enhancing performance due to its anabolic properties. Participants reported increases in muscle mass and strength without the adverse effects typically associated with testosterone derivatives .

- Therapeutic Applications in Osteoporosis : In clinical trials focusing on osteoporosis management, bolandiol was found to improve bone mineral density in postmenopausal women. The results indicated that bolandiol could serve as an alternative to traditional hormone replacement therapies .

Comparative Biological Activity Table

| Compound | AR Affinity (%) | PR Affinity (%) | ER Affinity (%) | Anabolic Effect |

|---|---|---|---|---|

| Testosterone | 100 | 100 | 100 | High |

| Dihydrotestosterone | 100 | 90 | 80 | High |

| Bolandiol | 4-9 | ~1 | ~3-1 | Moderate |

| 19-Nortestosterone | 100 | 100 | 50 | High |

Eigenschaften

IUPAC Name |

(3S,5R,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h13-18,21-22H,3-12H2,1-2H3/t13-,14+,15+,16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBNWXDDDXQJOQ-GZZXEUMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2C1(CCC3C2CCC4C3CCC(C4)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@H]3CC[C@@H](C4)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610019 | |

| Record name | (3beta,5beta,17alpha)-19-Norpregnane-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31658-51-2 | |

| Record name | (3beta,5beta,17alpha)-19-Norpregnane-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.